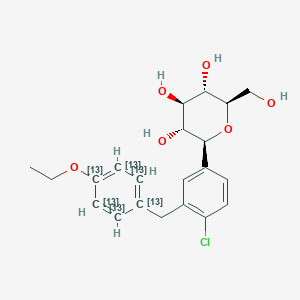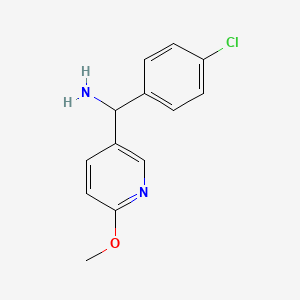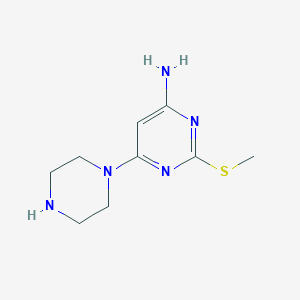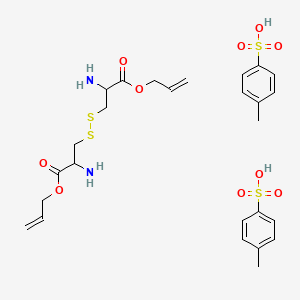
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .
Métodos De Preparación
The synthesis of tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with cyclobutyl and methyl groups under specific conditions. The reaction conditions often include the use of organic solvents such as ethanol or ether and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel organic compounds with potential biological activities.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows for favorable interactions with macromolecules, enhancing its biological activity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
These compounds share the piperazine core but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Fórmula molecular |
C14H24N2O3 |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
tert-butyl 4-cyclobutyl-2-methyl-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-10-8-16(11-6-5-7-11)12(17)9-15(10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
CIOFSJLRZLAGPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=O)CN1C(=O)OC(C)(C)C)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
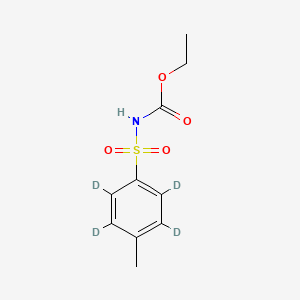
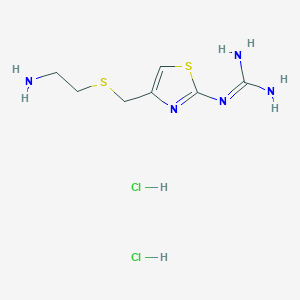
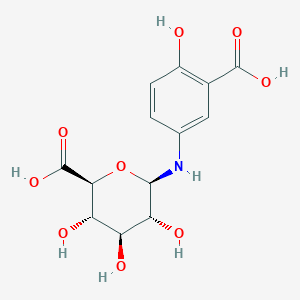
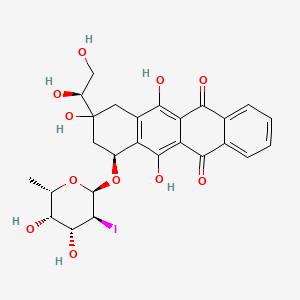
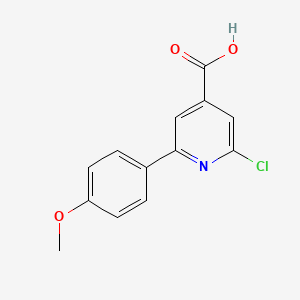

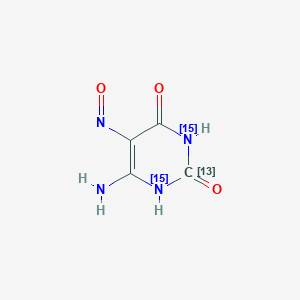

![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
